2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
Overview
Description
Hexafluorophosphate azabenzotriazole tetramethyl uronium (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a reagent widely used in peptide coupling chemistry. It facilitates the formation of peptide bonds by generating an active ester from a carboxylic acid. This compound is known for its stability, solubility in organic solvents, and efficient coupling properties .
Mechanism of Action
Target of Action
HATU is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the amino acid residues in a peptide chain. The role of HATU is to facilitate the formation of peptide bonds, which link individual amino acids together into a complete peptide .
Mode of Action
HATU works by activating the carboxyl group of an amino acid or peptide, making it more susceptible to attack by an amino group . This activation allows for the formation of a peptide bond, linking two amino acids or peptides together. The process is efficient and helps to reduce the loss of chiral integrity .
Biochemical Pathways
The primary biochemical pathway involved in HATU’s mechanism of action is peptide synthesis . In this pathway, individual amino acids are linked together by peptide bonds to form a complete peptide or protein. HATU facilitates this process by activating the carboxyl group of an amino acid or peptide, allowing it to more readily form a peptide bond with another amino acid or peptide .
Result of Action
The result of HATU’s action is the efficient and accurate synthesis of peptides. By facilitating the formation of peptide bonds, HATU allows for the creation of peptides with a high degree of chiral integrity . This is crucial in the synthesis of biologically active peptides and proteins, which often require a specific three-dimensional structure to function properly.
Action Environment
The efficacy and stability of HATU are influenced by several environmental factors. It is soluble in acetonitrile but insoluble in water . It is also sensitive to moisture and incompatible with oxidizing agents and highly acidic or alkaline materials . Therefore, peptide synthesis using HATU should be carried out under controlled conditions, typically in an anhydrous organic solvent and under an inert atmosphere .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate plays a crucial role as a coupling reagent . It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The nature of these interactions is primarily chemical, involving the transfer of functional groups and the formation of new covalent bonds .
Cellular Effects
The effects of this compound on cells are largely related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary mechanism of action involves the formation of peptide bonds, which are crucial for the structure and function of proteins .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is commonly prepared from 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylchloroformamidinium hexafluorophosphate (TCFH) under basic conditions . The reaction typically involves the following steps:
Reaction of HOAt with TCFH: This step forms the uronium salt.
Basic Conditions: The reaction is carried out under basic conditions to facilitate the formation of this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is primarily used in amine acylation reactions, particularly in peptide synthesis . The typical reaction mechanism involves two steps:
Formation of OAt-active ester: The carboxylate anion attacks this compound to form an unstable O-acyl (tetramethyl)isouronium salt. The OAt anion then attacks this salt, forming the OAt-active ester.
Acylation: The nucleophile (such as an amine) attacks the OAt-active ester, resulting in the formation of the acylated product
Common reagents and conditions used in these reactions include:
Solvents: Dimethylformamide (DMF) or other polar aprotic solvents.
Scientific Research Applications
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used in both solid-phase and solution-phase peptide synthesis due to its high coupling efficiency and minimal racemization
siRNA Conjugation: This compound facilitates the conjugation of small interfering RNA (siRNA) molecules with carboxylic acids, enhancing the diversity and functionality of siRNA constructs.
Medicinal Chemistry: It is used in the synthesis of peptide-drug conjugates and other complex molecules.
Biochemistry: This compound is employed in the synthesis of long or complex peptides that require precise linkage without structural compromises.
Comparison with Similar Compounds
2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is often compared with other peptide coupling reagents such as:
Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU): Similar in structure but less efficient in coupling reactions.
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH): Another coupling reagent but with different reactivity and efficiency.
Phosphonium-based reagents (e.g., PyBOP): These reagents are also used in peptide synthesis but may have different coupling efficiencies and side reactions.
This compound is unique due to its high coupling efficiency, minimal racemization, and versatility in various synthetic applications .
Properties
IUPAC Name |
[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N6O.F6P/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWBBCNCSMBKNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N6OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026946 | |
Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200731-31-3 | |
Record name | Methanaminium, N-[(dimethylamino)(3H-1,2,3-triazolo[4,5-b]pyridin-3-yloxy)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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